molecular formula C20H20ClN3O3S B2533263 N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 893388-09-5

N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2533263
CAS No.: 893388-09-5
M. Wt: 417.91
InChI Key: OXHGOJZXBVMSEY-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 306732-11-6) is a sulfanyl-acetamide derivative featuring a 3-chloro-4-methylphenyl group linked via an acetamide bridge to a substituted imidazole ring. The imidazole moiety is further functionalized with a 2,4-dimethoxyphenyl group at the N1 position. This compound’s structure integrates electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties. The molecular formula is C₂₀H₂₀ClN₃O₃S, with a molecular weight of 426.91 g/mol .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-13-4-5-14(10-16(13)21)23-19(25)12-28-20-22-8-9-24(20)17-7-6-15(26-2)11-18(17)27-3/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHGOJZXBVMSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from 2,4-dimethoxybenzaldehyde, the imidazole ring can be synthesized through a condensation reaction with appropriate amines and other reagents.

    Introduction of the sulfanyl group: The imidazole derivative can then be reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide linkage formation: The final step involves coupling the sulfanyl-imidazole derivative with 3-chloro-4-methylphenyl acetic acid or its derivatives under suitable conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfanyl Group Oxidation

The thioether (–S–) linkage undergoes controlled oxidation to form sulfoxide or sulfone derivatives under mild to strong oxidative conditions:

Reaction Reagents/Conditions Product
Sulfoxide formationH<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrSulfoxide derivative with –S(O)– linkage
Sulfone formationmCPBA (2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12 hrSulfone derivative with –SO<sub>2</sub>– bridge

These modifications enhance polarity and alter biological target interactions .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates:

Condition Reagents Product Yield
Acidic hydrolysis6M HCl, reflux, 8 hr2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid72%
Basic hydrolysisNaOH (10%), EtOH, 80°C, 6 hrSodium salt of hydrolyzed product85%

The carboxylic acid derivative serves as a precursor for further functionalization (e.g., esterification).

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl ring participates in EAS due to electron-donating methoxy groups :

Reaction Reagents Position Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CPara to –OCH<sub>3</sub>Nitro-substituted dimethoxyphenyl derivative
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Ortho to –OCH<sub>3</sub>Dibrominated analog

Methoxy groups direct incoming electrophiles to specific positions, enabling regioselective modifications.

Imidazole Ring Functionalization

The imidazole ring undergoes alkylation or coordination with metal ions :

Reaction Reagents Product Application
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CQuaternary ammonium salt at N-positionEnhanced water solubility
Metal complexationCuCl<sub>2</sub>, EtOH, refluxCu(II)-imidazole coordination complexCatalytic or antimicrobial studies

Chlorophenyl Group Reactivity

The 3-chloro-4-methylphenyl group participates in nucleophilic aromatic substitution (NAS) under forcing conditions :

Reagent Conditions Product
NH<sub>3</sub> (g)150°C, sealed tube, 24 hrAmino-substituted phenyl derivative
NaOCH<sub>3</sub>DMSO, 120°C, 18 hrMethoxy replacement at chloro position

Reactivity is limited by electron-withdrawing effects from the chloro and acetamide groups.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for pharmaceutical applications:

pH Temperature Half-Life Degradation Pathway
1.237°C4.2 hrAcid-catalyzed hydrolysis of acetamide
7.437°C48 hrSlow oxidation of sulfanyl group

This reactivity profile highlights the compound’s versatility in synthetic chemistry and drug development. Modifications to its sulfanyl, acetamide, or aromatic components enable tailored physicochemical and biological properties .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound has been tested against human tumor cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Results showed that it induces cell cycle arrest and apoptosis in these cells, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The imidazole ring is believed to play a crucial role in interacting with biological targets, possibly through the formation of hydrogen bonds or coordination with metal ions within enzymes.

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in the International Journal of Molecular Sciences, researchers synthesized various derivatives of imidazole-containing compounds and evaluated their anticancer activity. This compound was highlighted for its potent cytotoxic effects against HeLa cells with an IC50 value indicating significant efficacy compared to control compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to understand how modifications to the chemical structure affect biological activity. The introduction of different substituents on the aromatic rings was systematically analyzed to optimize the compound's potency and selectivity against cancer cell lines while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazole-Sulfanyl-Acetamide Cores

The target compound shares structural homology with several acetamide derivatives bearing imidazole-thioether linkages. Key comparisons include:

N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-25-8) Molecular Formula: C₁₈H₁₆ClN₃OS Substituents: 4-Chlorophenyl (electron-withdrawing) and 1-methyl-5-phenylimidazole (hydrophobic aryl group). Key Differences: The absence of methoxy groups and a methyl group at the 4-position of the phenyl ring reduces steric bulk compared to the target compound. Potential antimicrobial activity is hypothesized due to the chloro-phenyl motif .

N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Molecular Formula: C₁₇H₁₃Cl₂N₃OS Substituents: Dual 4-chlorophenyl groups on both the acetamide and imidazole moieties. Key Differences: The lack of methoxy substituents may reduce solubility, while the dual chloro groups enhance lipophilicity. No explicit bioactivity data are reported .

2-{[1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (CAS 866341-00-6)

  • Molecular Formula : C₂₇H₂₆ClN₃O₃S
  • Substituents : 4-Chlorophenyl on imidazole, 3,4-dimethoxyphenyl (electron-rich), and 2,4-dimethylphenyl on acetamide.
  • Key Differences : Additional methyl groups on the phenyl ring may enhance metabolic stability. The dimethoxy substitution mirrors the target compound but with positional variance .

Heterocyclic Variants with Thiadiazole or Pyrazolone Cores

Compounds with alternative heterocycles but similar acetamide-thioether linkages include:

N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5) Molecular Formula: C₁₁H₁₀FN₃OS₃ Substituents: Thiadiazole core with methylsulfanyl and fluorophenyl groups. Fluorine’s electronegativity may enhance bioavailability .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Substituents : Dichlorophenyl and pyrazolone rings.
  • Key Differences : The pyrazolone core’s planar structure and hydrogen-bonding capacity (N–H⋯O) influence crystal packing and solubility. Dichloro substitution may enhance pesticidal or herbicidal activity .

Physicochemical and Conformational Comparisons

  • Crystallography : The target compound’s conformational flexibility is influenced by steric interactions between the 3-chloro-4-methylphenyl and dimethoxyphenyl groups. Similar compounds (e.g., ) exhibit dihedral angles between aryl and heterocyclic rings ranging from 44.5° to 77.5°, affecting molecular packing and solubility.
  • Hydrogen Bonding : Compounds like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide form R₂²(10) dimers via N–H⋯O interactions, which stabilize crystal lattices. The target compound’s methoxy groups may participate in similar intermolecular interactions .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Substituents Key Features References
Target Compound 306732-11-6 C₂₀H₂₀ClN₃O₃S 3-Chloro-4-methylphenyl; 1-(2,4-dimethoxyphenyl)imidazole High steric bulk, dual methoxy groups
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenylimidazol-2-yl)sulfanyl]acetamide 338426-25-8 C₁₈H₁₆ClN₃OS 4-Chlorophenyl; 1-methyl-5-phenylimidazole Hydrophobic phenyl, potential antimicrobial
2-{[1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide 866341-00-6 C₂₇H₂₆ClN₃O₃S 4-Chlorophenyl; 3,4-dimethoxyphenyl; 2,4-dimethylphenyl Enhanced metabolic stability
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-thiadiazol-5-yl)sulfanyl]acetamide 511276-56-5 C₁₁H₁₀FN₃OS₃ 4-Fluorophenyl; thiadiazole core Electronegative fluorine, altered heterocycle

Research Findings and Implications

  • Conformational Flexibility : Steric hindrance from the 3-chloro-4-methylphenyl group could restrict rotational freedom, impacting pharmacokinetics .
  • Biological Potential: While explicit data for the target compound are lacking, analogues with chloro-phenyl motifs (e.g., ) suggest possible antimicrobial or pesticidal applications.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's molecular formula is C22H23ClN4O4SC_{22}H_{23}ClN_{4}O_{4}S with a molecular weight of approximately 474.96 g/mol. Its structure includes a chloro-substituted aromatic ring and an imidazole moiety linked through a thioether group.

PropertyValue
Molecular FormulaC22H23ClN4O4S
Molecular Weight474.96 g/mol
CAS Number503563-14-2

Antimicrobial Activity

Research indicates that compounds containing thioether and imidazole functionalities exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may be attributed to its interaction with specific biological targets. For instance, imidazole derivatives are known to modulate G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways . This modulation can lead to various physiological effects, including anti-inflammatory and analgesic actions.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
GPCR ModulationInteraction with GPCRs influencing signaling
Anti-inflammatoryPotential reduction in inflammation markers

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory properties of this compound. In one study, administration of the compound resulted in a significant decrease in paw edema in rats induced by carrageenan, indicating its potential use in treating inflammatory conditions .

Q & A

Q. What is the recommended synthetic route for this compound, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via a two-step approach:

Imidazole Core Formation : React 2,4-dimethoxyphenylamine with glyoxal and ammonium chloride under acidic conditions to form the 1-(2,4-dimethoxyphenyl)-1H-imidazole intermediate.

Thioether and Acetamide Coupling : Introduce the sulfanyl group via nucleophilic substitution using thiourea or sodium hydride, followed by coupling with N-(3-chloro-4-methylphenyl)-2-chloroacetamide using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane at 273 K with triethylamine as a base .
Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from methylene chloride to enhance purity .

Q. How can spectroscopic and crystallographic methods be applied to confirm the compound’s structure?

  • Spectroscopy :
    • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify aromatic protons (6.5–8.0 ppm), methoxy groups (~3.8 ppm), and acetamide carbonyl (~168 ppm).
    • FT-IR : Confirm S–C stretch (680–710 cm1^{-1}) and C=O stretch (1650–1700 cm1^{-1}) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (methylene chloride/ethanol). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve hydrogen bonding (e.g., N–H⋯O dimers) and dihedral angles between aromatic rings .

Q. What strategies are effective for assessing the compound’s stability under varying pH and solvent conditions?

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor via HPLC for decomposition products (e.g., imidazole ring hydrolysis or thioether oxidation).
  • Solvent Compatibility : Test solubility and stability in DMSO, methanol, and aqueous mixtures using UV-Vis spectroscopy (200–400 nm) to detect shifts in λmax_{\text{max}} .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing bioactivity?

  • Substitution Patterns : Modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or methyl) to assess steric/electronic effects on target binding.
  • Thioether Linker : Replace sulfanyl with sulfonyl or methylene to evaluate flexibility and hydrogen-bonding potential.
  • Assays : Test derivatives against target enzymes (e.g., elastase or kinases ) using fluorescence-based activity assays. Compare IC50_{50} values to identify critical pharmacophores .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into elastase (PDB: 1BRU) or kinase active sites. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Ser195 in elastase ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can polymorphism impact the compound’s bioavailability, and how is it characterized?

  • Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) to isolate polymorphs.
  • Characterization : Use DSC/TGA to identify thermal transitions and PXRD to distinguish crystal forms.
  • Bioavailability : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Q. What analytical techniques resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Aggregate IC50_{50} data from multiple assays (e.g., MTT vs. ATP-luciferase) and normalize to control compounds.
  • Orthogonal Assays : Validate antiproliferative activity via clonogenic assays and apoptosis markers (e.g., caspase-3 activation) to rule out false positives .

Methodological Notes

  • Crystallography : For asymmetric units with multiple conformers (e.g., 3 molecules per unit), refine using SHELXL with anisotropic displacement parameters and riding hydrogens .
  • Synthetic Reproducibility : Document reaction atmosphere (N2_2) and moisture control to minimize thioether oxidation .
  • Data Contradictions : Cross-reference biological data with PubChem/CAS entries while excluding unreliable sources (e.g., BenchChem) .

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